molecular formula C15H26O3 B583769 (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one CAS No. 957214-01-6

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one

Cat. No.: B583769
CAS No.: 957214-01-6
M. Wt: 254.37
InChI Key: FXUVMZRJUQLXGF-OZTPJHRESA-N
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Description

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a sophisticated chiral intermediate of significant value in synthetic organic chemistry, particularly in the construction of steroidal frameworks and other complex, biologically relevant molecules. Its well-defined stereochemistry at multiple centers, including the (1R,3aR,7aR)-octahydro-7a-methyl-4H-inden-4-one core and the (1S)-2,2-dimethoxy-1-methylethyl side chain, provides a rigid, three-dimensional template that is highly desirable for stereoselective synthesis . Researchers utilize this compound as a advanced starting material or building block to efficiently access specific enantiomers of target molecules, thereby avoiding complex and low-yielding racemic syntheses. Its application is crucial in medicinal chemistry for the development of novel therapeutic agents, where the precise three-dimensional orientation of atoms is often a critical determinant of biological activity and specificity. The dimethoxy group in the side chain can serve as a protected aldehyde or a functional handle for further synthetic elaboration, enhancing its versatility. This compound exemplifies the power of chiral pool synthesis, enabling researchers to rapidly assemble complex architectures with high fidelity for use in drug discovery programs and methodological studies in asymmetric synthesis.

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUVMZRJUQLXGF-OZTPJHRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2=O)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The most efficient method involves a one-pot dehydration-acylation of phenylpropionic acid derivatives using heteropoly acids (HPAs) and phase transfer catalysts (PTCs). Key parameters include:

Table 1: Optimized Conditions for One-Pot Synthesis

ParameterOptimal Value
SolventPetroleum ether/cyclohexane
Temperature60–90°C
CatalystH₃PMo₁₂O₄₀ (phosphomolybdic acid)
PTCBenzyl triethyl ammonium chloride
Molar Ratio (Substrate:HPA:PTC)1:0.1:0.03
Yield95–97%

This method avoids competitive intermolecular acylation by using aprotic non-polar solvents, which stabilize the transition state for intramolecular cyclization. The HPA acts as a Brønsted acid to protonate the carbonyl oxygen, facilitating dehydration, while the PTC enhances interfacial contact between the organic substrate and solid acid catalyst.

Mechanistic Insights

  • Protonation : HPA protonates the carboxylic acid group of the phenylpropionic acid derivative, generating an acylium ion intermediate.

  • Nucleophilic Attack : The adjacent aromatic ring attacks the acylium carbon, forming the indenone core.

  • Stereochemical Control : The bulky dimethoxypropyl group directs axial attack, favoring the (1R,3aR,7aR) configuration due to steric hindrance in alternative pathways.

Recycling experiments show no catalyst deactivation over five cycles, with yields remaining >90%.

Multi-Step Synthesis via Chiral Auxiliary Approach

Stepwise Procedure

A secondary method involves constructing the indenone framework through sequential alkylation and cyclization steps, as adapted from ent-17β-estradiol syntheses:

  • Alkylation of tert-Butoxy Precursor :

    • Starting material: (1R,3aR,4R,7aR)-1-(tert-butoxy)octahydro-7a-methyl-5H-inden-5-one

    • Reagent: (1S)-2,2-Dimethoxy-1-methylethylmagnesium bromide

    • Conditions: THF, −78°C to 25°C, 12 h

    • Intermediate yield: 72%

  • Deprotection and Cyclization :

    • Reagent: 10 N HCl in MeOH

    • Temperature: 0°C → 25°C, 8 h

    • Cyclization yield: 75%

Table 2: Key Spectral Data for Intermediate

PropertyValue
¹H NMR (CDCl₃)δ 0.78 (s, C18-CH₃), 3.80 (s, OCH₃)
[α]²⁰D−109.9 (c = 0.36, CHCl₃)
UV λmax (EtOH)263 nm (ε = 14,900)

Stereochemical Considerations

The tert-butoxy group in the precursor enforces a chair-like transition state during alkylation, ensuring the (1S) configuration of the dimethoxypropyl chain. Acidic deprotection concurrently induces ketone formation and ring closure, with methanol acting as a nucleophilic trap for byproducts.

Solvent-Dependent Stereoselective Cyclization

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) favor epimerization at C7a due to increased carbocation mobility, while non-polar solvents (n-heptane, cyclohexane) preserve stereointegrity.

Table 3: Solvent Effects on Stereoselectivity

SolventC7a Epimerization (%)Yield (%)
Cyclohexane<295
DMF2882
Dichloromethane1588

Catalytic System Innovations

Heteropoly Acid Selection

Phosphotungstic acid (H₃PW₁₂O₄₀) shows marginally higher activity than phosphomolybdic acid (turnover frequency 1.2 vs. 1.0 h⁻¹) but requires stricter moisture control. Silicotungstic acid (H₄SiW₁₂O₄₀) is less effective (yield 78%) due to weaker acidity.

Phase Transfer Catalyst Optimization

Quaternary ammonium salts with longer alkyl chains (e.g., tetradecyl trimethyl ammonium chloride) improve yields by 8–12% compared to benzyl triethyl ammonium chloride, likely through enhanced mass transfer in non-polar media.

Scalability and Industrial Feasibility

The one-pot method demonstrates excellent scalability, with pilot-scale batches (10 kg) achieving 93% yield in refluxing cyclohexane. Key advantages include:

  • Catalyst recovery via simple filtration

  • No requirement for inert atmospheres

  • Compatibility with continuous flow reactors

In contrast, the multi-step approach is limited by low-temperature steps and costly chiral auxiliaries, making it less viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Stereochemical Variations

The indenone core is a common motif in terpenoids and synthetic intermediates. Below is a comparative analysis with key analogues:

Compound Structure Key Substituents Stereochemistry Molecular Weight (g/mol) Notable Properties
Target Compound Octahydro-4H-inden-4-one (1S)-2,2-Dimethoxy-1-methylethyl at C1, methyl at 7a (1R,3aR,7aR) 282.42 (estimated) High stereochemical rigidity; polar due to ketone and dimethoxy groups
(3aR,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide Benzodiazaphosphol-2-amine oxide Phenylethyl group, methyl groups (3aR,7aR) 353.38 Phosphorus-containing heterocycle; enhanced solubility in polar solvents
(3aS,7R,7aR)-7a-(but-3-yn-1-yl)-3a,7-dimethyl-1-methyleneoctahydro-1H-indene Octahydroindene Butynyl, methyl groups (3aS,7R,7aR) 246.39 Alkyne functionality enables click chemistry applications
7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene Indene dimer Methyl groups at C7 and C4′ Planar aromatic system 260.36 Conjugated π-system; UV absorption at 254 nm

Key Observations :

  • The target compound’s dimethoxy-methylethyl group distinguishes it from simpler methyl- or phenyl-substituted analogues, contributing to its unique polarity and steric bulk .
  • Phosphorus- or alkyne-containing derivatives (e.g., ) exhibit broader reactivity in medicinal chemistry but lack the ketone functionality critical for hydrogen bonding in the target compound.
Spectroscopic Data :

Biological Activity

The compound (1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one is a complex organic molecule with potential biological activities that have garnered interest in various fields of research. This article aims to consolidate existing knowledge on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C19H32O2
  • Molecular Weight : 292.456 g/mol
  • CAS Number : 95716-68-0
  • Boiling Point : Approximately 400.4 °C (predicted)
  • Density : 0.992 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its structural features suggest potential interactions with the Vitamin D receptor (VDR), which plays a critical role in calcium metabolism and cellular differentiation.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. A study demonstrated that vitamin D analogs can inhibit the proliferation of breast cancer cells (MCF-7) and other malignancies through VDR-mediated pathways .

Differentiation Induction

The compound has been shown to promote differentiation in certain cell types. For instance, derivatives of vitamin D have been observed to induce differentiation in HL-60 cells, a human promyelocytic leukemia cell line . This effect is crucial for therapeutic strategies aimed at treating cancers by promoting the maturation of malignant cells.

Study on Anticancer Properties

A notable study investigated the effects of various vitamin D analogs on cell lines, including MCF-7 and keratinocytes. The results indicated that specific modifications in the side chain of vitamin D analogs could enhance their noncalcemic biological properties while maintaining low calcemic effects . This suggests that this compound may similarly possess favorable therapeutic profiles.

In Vivo Studies

In vivo studies involving animal models have also been conducted to assess the efficacy of vitamin D analogs in preventing tumor growth. These studies revealed that certain analogs could significantly reduce tumor size without causing hypercalcemia, a common side effect associated with traditional vitamin D therapy .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Calcitriol32222-06-3VDR agonist; antiproliferative
KS 176Not AvailableDifferentiation in HL-60 cells
Paricalcitol19882-21-8Noncalcemic VDR agonist

Q & A

Q. How can conflicting biological activity data for this compound (e.g., anti-inflammatory vs. inactive) be reconciled through experimental redesign?

  • Methodological Answer :
  • Assay conditions :
  • Cell line variability : Test in primary macrophages (e.g., murine RAW264.7) vs. immortalized lines (HEK293) .
  • Dose optimization : Use a gradient (0.1–100 μM) to identify biphasic effects .
  • Target engagement : Validate via SPR (KD < 1 μM) or cellular thermal shift assays (CETSA) .

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